An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid: Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 632-46-2
Core Properties of 2,6-Dimethylbenzoic Acid
2,6-Dimethylbenzoic acid, also known as 2,6-xylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring two methyl groups ortho to the carboxyl group, results in significant steric hindrance that influences its chemical reactivity and physical properties. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1]
Quantitative Data Summary
The key physical and chemical properties of 2,6-dimethylbenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 632-46-2 | [2][3] |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Melting Point | 114-117 °C | |
| Boiling Point | Not available | |
| Appearance | White to pale cream crystalline powder | |
| Solubility | Soluble in hot water, ethanol, ether. | [1] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 2,6-dimethylbenzoic acid.
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¹H NMR (90 MHz, CDCl₃): Spectral data is available and can be used for structural confirmation.[4]
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IR Spectrum: The infrared spectrum shows characteristic peaks for the carboxylic acid functional group and the aromatic ring.[2][5] The NIST WebBook provides a reference spectrum.[2]
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Mass Spectrometry: The mass spectrum of 2,6-dimethylbenzoic acid exhibits a fragmentation pattern that can be used for its identification. The molecular ion peak is typically observed, along with fragments corresponding to the loss of water and the carboxyl group.[6]
Synthesis and Purification Protocols
The synthesis of 2,6-dimethylbenzoic acid can be achieved through various methods. Below are detailed experimental protocols for its synthesis and subsequent purification.
Synthesis of 2,6-Dimethylbenzoic Acid from 2,6-Dimethylaniline
This protocol outlines a common synthetic route from a commercially available starting material.
Experimental Protocol:
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Diazotization of 2,6-Dimethylaniline:
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In a flask equipped with a stirrer, dissolve 2,6-dimethylaniline in a suitable acidic solution (e.g., aqueous HCl).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
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Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide (KCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
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The resulting 2,6-dimethylbenzonitrile can be extracted with an organic solvent.
-
-
Hydrolysis of 2,6-Dimethylbenzonitrile:
-
Reflux the extracted 2,6-dimethylbenzonitrile with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to hydrolyze the nitrile group to a carboxylic acid.
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After the reaction is complete, cool the mixture and acidify (if a basic hydrolysis was performed) to precipitate the 2,6-dimethylbenzoic acid.
-
Collect the crude product by filtration.
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Purification by Recrystallization
Recrystallization is an effective method for purifying the crude 2,6-dimethylbenzoic acid.
Experimental Protocol:
-
Solvent Selection: Hot water is a suitable solvent for the recrystallization of 2,6-dimethylbenzoic acid.
-
Dissolution: Dissolve the crude 2,6-dimethylbenzoic acid in a minimum amount of boiling water. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Drying: Wash the crystals with a small amount of cold water and then dry them in a desiccator or a low-temperature oven.
Analytical Methods
Accurate analysis of 2,6-dimethylbenzoic acid is essential for quality control and research purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of 2,6-dimethylbenzoic acid. Derivatization is often employed to increase the volatility of the analyte.
Experimental Protocol:
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Sample Preparation:
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Extract the 2,6-dimethylbenzoic acid from the sample matrix using a suitable solvent (e.g., ethyl acetate).
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Evaporate the solvent to dryness under a stream of nitrogen.
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Derivatization:
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To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
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Heat the mixture to facilitate the formation of the trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
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Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve separation.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification and quantification.
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Biological Relevance and Signaling Pathways
While 2,6-dimethylbenzoic acid itself is primarily a synthetic intermediate, its derivatives have shown interesting biological activities, making this scaffold relevant for drug discovery.
Inhibition of the NF-κB Signaling Pathway
Derivatives of benzoic acid have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11] This pathway is a key regulator of inflammation and is implicated in various diseases, including cancer and autoimmune disorders. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation. The mechanism of inhibition by some benzoic acid derivatives involves preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.
Induction of Apoptosis via the Mitochondrial Pathway
A derivative of 2,6-dimethylbenzoic acid, (2,6-dimethylphenyl)arsonic acid, has been shown to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway.[12][13] This intrinsic pathway of apoptosis is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, followed by the activation of caspases and eventual cell death. This finding suggests that the 2,6-dimethylphenyl moiety could be a valuable pharmacophore for the development of novel anticancer agents that target apoptosis.
Conclusion
2,6-Dimethylbenzoic acid is a synthetically important molecule with a well-defined set of properties. Its derivatives are emerging as compounds of interest in drug discovery, with demonstrated activity in modulating key signaling pathways such as NF-κB and the intrinsic apoptosis pathway. The detailed protocols for its synthesis, purification, and analysis provided in this guide offer a valuable resource for researchers and professionals in the field. Further exploration of the structure-activity relationships of 2,6-dimethylbenzoic acid derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]
- 3. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylbenzoic acid(632-46-2) 1H NMR [m.chemicalbook.com]
- 5. 2,6-Dimethylbenzoic acid(632-46-2) IR Spectrum [m.chemicalbook.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
